2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide
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Overview
Description
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide is a compound with a complex structure that includes a cyclopropyl group, a pyrrolidine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Introduction of the pyrrolidine ring: This step involves the formation of the pyrrolidine ring through cyclization reactions.
Amide bond formation: The final step involves the formation of the amide bond by reacting an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclopropyl-N-(2-methoxybenzyl)propanamide
- 2-amino-N-cyclopropyl-N-(2-methylbenzyl)propanamide
Uniqueness
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)8-11-4-3-7-14(11)2/h9-11H,3-8,13H2,1-2H3/t9?,11-/m0/s1 |
InChI Key |
LTMWWOFMNUWZPW-UMJHXOGRSA-N |
Isomeric SMILES |
CC(C(=O)N(C[C@@H]1CCCN1C)C2CC2)N |
Canonical SMILES |
CC(C(=O)N(CC1CCCN1C)C2CC2)N |
Origin of Product |
United States |
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